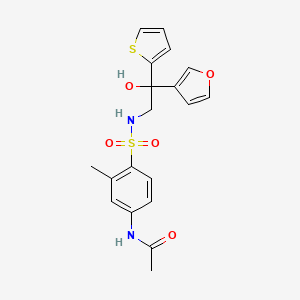

N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-13-10-16(21-14(2)22)5-6-17(13)28(24,25)20-12-19(23,15-7-8-26-11-15)18-4-3-9-27-18/h3-11,20,23H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCBONNGHSZYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Furan ring : Contributes to the compound's biological reactivity.

- Thiophene moiety : Enhances pharmacological properties.

- Sulfamoyl group : Implicated in various biological interactions.

The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₅S |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 2034264-89-4 |

The biological activity of N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate signaling pathways that are crucial for various cellular processes.

- Enzyme Inhibition : The sulfamoyl group may interact with enzymes involved in inflammatory pathways, particularly the NLRP3 inflammasome, which has been linked to several diseases, including neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling cascades. The mechanism involves:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays reveal:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves interference with bacterial metabolic processes and membrane integrity.

Study 1: Inhibition of NLRP3 Inflammasome

A study investigated the effects of N-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide on the NLRP3 inflammasome. The results indicated:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Test Compound | 0.91 | High |

| MCC950 (Control) | 0.5 | Moderate |

This suggests that the compound effectively inhibits the NLRP3 inflammasome without significant cytotoxicity .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 30 µM:

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| HeLa | 45 | 20 |

| MCF7 | 50 | 30 |

These findings indicate potential for further development as an anticancer agent.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (furan/thiophene: δ 6.5–7.5 ppm) and confirms sulfonamide/acetamide bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ with ±0.001 Da accuracy) .

- FT-IR : Detects key functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .

How can computational methods like DFT predict electronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Using the Colle-Salvetti correlation-energy functional, HOMO-LUMO gaps (4.2–4.8 eV) and electrostatic potentials are calculated to assess reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .

How to resolve contradictions in biological activity data across assays?

Q. Advanced

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

- Structural Analog Comparison : Compare activity of derivatives (e.g., methyl vs. ethyl substitutions) to identify SAR trends .

What strategies are recommended for determining the crystal structure?

Q. Advanced

- Single-Crystal X-ray Diffraction (SHELX) : Resolves stereochemistry (e.g., hydroxyethyl group configuration) and packing motifs .

- Crystallization Optimization : Use mixed solvents (ethanol/water) and slow evaporation to grow diffraction-quality crystals .

What functional group transformations are feasible for derivatization?

Q. Basic

- Sulfonamide Modifications : React with alkyl halides or aryl boronic acids for Suzuki coupling .

- Hydroxy Group Functionalization : Esterification or oxidation to ketones using agents like Jones reagent .

How to design experiments to elucidate reaction mechanisms?

Q. Advanced

- Isotopic Labeling : Track reaction pathways using ¹⁸O or deuterated solvents in hydrolysis/oxidation steps .

- Kinetic Studies : Monitor intermediate formation via in situ NMR or HPLC to identify rate-determining steps .

Which in vitro assays are suitable for initial biological screening?

Q. Basic

- Enzyme Inhibition Assays : Target kinases or proteases (e.g., EGFR, COX-2) with fluorogenic substrates .

- Receptor Binding Studies : Radiolabeled ligands (³H/¹²⁵I) quantify affinity for GPCRs or nuclear receptors .

How to conduct systematic SAR studies on derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.